molecular formula C6H10N2O4S2 B7798191 CID 111726

CID 111726

Cat. No. B7798191
M. Wt: 238.3 g/mol
InChI Key: OBBXHNGBDZXHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 111726 is a useful research compound. Its molecular formula is C6H10N2O4S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 111726 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 111726 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 111726 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 2,4-dichlorobenzaldehyde is reacted with 2-amino-4-methylpyridine in the presence of acetic acid and methanol to form the corresponding imine., Step 2: The imine is reduced using sodium borohydride in methanol to form the corresponding amine., Step 3: The amine is cyclized using hydrochloric acid and sodium hydroxide to form the final product, CID 111726.

properties

IUPAC Name

4,6-dimethylpyrimidine-2-thiol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBXHNGBDZXHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 111726

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